molecular formula C₂₁H₃₄N₅O₁₁P B1157809 6N-Methoxymethyl Tenofovir Disoproxil

6N-Methoxymethyl Tenofovir Disoproxil

Cat. No.: B1157809
M. Wt: 563.5
Attention: For research use only. Not for human or veterinary use.
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Description

6N-Methoxymethyl Tenofovir Disoproxil is a structural analog of Tenofovir Disoproxil (TD), a prodrug of Tenofovir used in antiviral therapies. Its molecular formula is C21H34N5O11P, with a CAS number of 2514954-65-3 . The compound features a methoxymethyl substitution at the 6N position of the purine ring, distinguishing it from other Tenofovir derivatives like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This modification may influence its physicochemical properties, metabolic pathways, and clinical efficacy .

Properties

Molecular Formula

C₂₁H₃₄N₅O₁₁P

Molecular Weight

563.5

Synonyms

5-[[(1R)-2-[6-[(Methoxymethyl)amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Key Structural Feature Molecular Formula Molecular Weight (g/mol) Stability
6N-Methoxymethyl Tenofovir Disoproxil 6N-methoxymethyl substitution C21H34N5O11P ~565.5 (calculated) Limited data; inferred improved lipophilicity
Tenofovir Disoproxil Fumarate (TDF) Fumarate salt C19H30N5O10P·C4H4O4 636.5 (TDF + fumarate) Unstable in alkaline conditions
Tenofovir Alafenamide (TAF) Propyloxycarbonyloxymethyl ester C21H29N6O5P 476.5 Stable; high PBMC uptake
6N-Hydroxymethyl Tenofovir Disoproxil 6N-hydroxymethyl substitution C20H32N5O11P 549.5 No stability data
Tenofovir Disoproxil Phosphate (TDP) Phosphate salt C19H30N5O10P·H3PO4 ~657.5 (TDP + phosphate) Enhanced solid-state stability

Key Observations :

  • TDP (phosphate salt) shows superior stability over TDF in solid-state formulations, addressing TDF’s instability in alkaline environments .
  • TAF’s ester modification allows efficient conversion to Tenofovir diphosphate within peripheral blood mononuclear cells (PBMCs), reducing systemic exposure and renal toxicity .

Pharmacokinetic and Efficacy Profiles

Bioavailability and Metabolism
  • TDF: Hydrolyzed to Tenofovir in plasma, leading to high systemic exposure and renal accumulation. Linked to nephrotoxicity and bone density loss .
  • TAF: Metabolized intracellularly, achieving 90% lower plasma Tenofovir levels than TDF while maintaining efficacy. Reduces renal and bone toxicity risks .
  • This compound: No clinical data available. Structural similarity to TD suggests it may follow similar hydrolysis pathways, but the methoxymethyl group could alter metabolic stability or tissue distribution .
Clinical Efficacy
  • TDF vs. TAF : Meta-analyses show comparable HBV/HIV suppression rates (e.g., HBV DNA reduction: TDF 4.01 log10 IU/mL vs. TAF 4.13 log10 IU/mL), but TAF demonstrates superior renal safety (e.g., lower urinary β2-microglobulin levels) .
  • This compound: Efficacy data absent; preclinical studies are needed to assess antiviral activity relative to TDF/TAF.

Key Findings :

  • TAF’s reduced plasma Tenofovir levels correlate with fewer renal adverse events, making it preferable for long-term use .

Manufacturing and Stability

  • TDF : Requires strict pH control during formulation due to alkaline instability .
  • TDP : Easier to manufacture with improved solid-state stability, reducing storage costs .
  • This compound: Synthesis complexity may increase due to the methoxymethyl group. Analytical methods (e.g., RP-HPLC) used for TDF could be adapted but require validation .

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